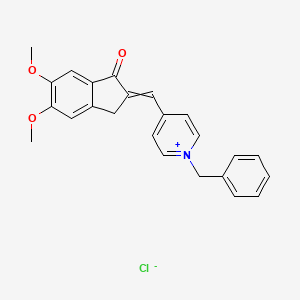
1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium chloride is a chemical compound known for its role as an intermediate in the synthesis of Donepezil, a drug used to treat Alzheimer’s disease . This compound is characterized by its complex structure, which includes a pyridinium ion and an indene moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium chloride typically involves the reaction of 5,6-dimethoxy-indanone with N-benzyl-piperidine-4-carboxaldehyde in the presence of sodium hydroxide (NaOH) in methanol . The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solid formed is filtered, washed with acetic acid and methanol, and then dried. The resulting solid is further purified by refluxing with dimethylformamide (DMF) and then cooled to room temperature to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and consistency .
化学反应分析
Types of Reactions
1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium chloride is primarily used in the synthesis of Donepezil, a drug used to treat Alzheimer’s disease . It is also used in research related to acetylcholinesterase inhibitors, which are compounds that inhibit the enzyme acetylcholinesterase and increase the levels of acetylcholine in the brain . This compound is valuable in medicinal chemistry for developing new therapeutic agents and studying the mechanisms of neurodegenerative diseases .
作用机制
The mechanism of action of 1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium chloride involves its role as an intermediate in the synthesis of Donepezil . Donepezil works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine . By inhibiting this enzyme, Donepezil increases the levels of acetylcholine in the brain, which helps improve cognitive function in patients with Alzheimer’s disease . The molecular targets and pathways involved include the acetylcholinesterase enzyme and the cholinergic system in the brain .
相似化合物的比较
Similar Compounds
1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine: An impurity of Donepezil and an intermediate in its synthesis.
1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)pyridinium bromide: Another impurity of Donepezil.
1,1-Dibenzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)(hydroxy)methyl)piperidinium: A related compound with a similar structure.
Uniqueness
1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium chloride is unique due to its specific structure, which includes a pyridinium ion and an indene moiety. This structure is crucial for its role as an intermediate in the synthesis of Donepezil, making it an important compound in medicinal chemistry .
属性
IUPAC Name |
2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-12,14-15H,13,16H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAPLRSCURGNCU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)CC4=CC=CC=C4)C2=O)OC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14782729.png)

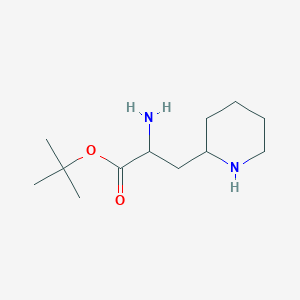
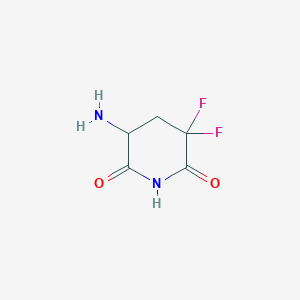
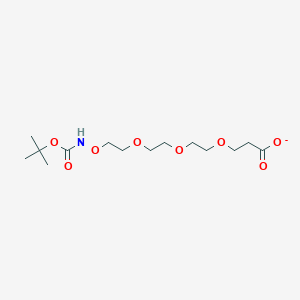
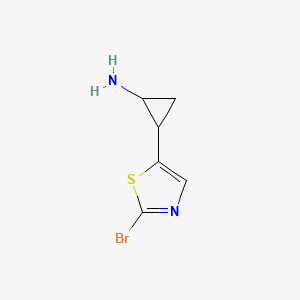

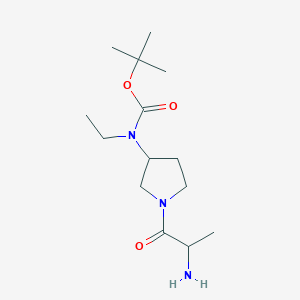
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B14782779.png)

![2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14782795.png)
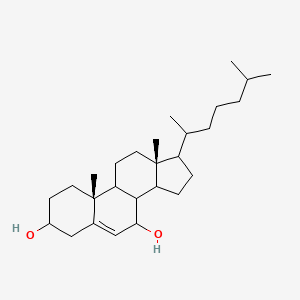
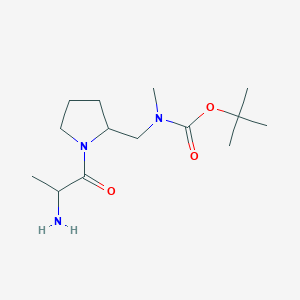
![3,5-diamino-6-chloro-N-[[4-[4-(2,3-dihydroxypropoxy)phenyl]butylhydrazinylidene]methyl]pyrazine-2-carboxamide;methanesulfonic acid](/img/structure/B14782812.png)
